![molecular formula C27H26N2O4 B2811709 (4E)-2-(3,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1H-imidazol-5-one CAS No. 292057-50-2](/img/structure/B2811709.png)
(4E)-2-(3,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1H-imidazol-5-one
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Overview
Description
(4E)-2-(3,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1H-imidazol-5-one is a useful research compound. Its molecular formula is C27H26N2O4 and its molecular weight is 442.515. The purity is usually 95%.
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Biological Activity
The compound (4E)-2-(3,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1H-imidazol-5-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of β-dicarbonyl compounds with amines in an aromatic solvent. A common method includes refluxing 3,4-dimethoxyacetophenone in dimethylformamide with a suitable amine to produce the desired imidazole derivative. The yield of this reaction is often around 66%, with a melting point of approximately 123.7 °C .
Biological Activity
The biological activities of this compound have been studied primarily in the context of its anticancer properties and other pharmacological effects.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MDA-MB-435 (Melanoma) | 6.82 | High sensitivity |
K-562 (Leukemia) | 18.22 | Moderate sensitivity |
T-47D (Breast Cancer) | 34.27 | Moderate sensitivity |
HCT-15 (Colon Cancer) | 39.77 | Moderate sensitivity |
These findings suggest that the compound may act as a potent anticancer agent by inducing apoptosis in malignant cells through various pathways .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cell proliferation and survival. Specifically, it has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in cancer cells. This inhibition leads to reduced nucleotide synthesis and ultimately triggers cell death .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Melanoma : In a study involving MDA-MB-435 cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that the compound's mechanism likely involves both direct cytotoxicity and modulation of apoptotic pathways.
- Leukemia Models : Another study examined the effects on K-562 cells, where the compound demonstrated a dose-dependent decrease in cell proliferation. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
- Breast and Colon Cancer : Research on T-47D and HCT-15 cell lines revealed that the compound could sensitize these cancer cells to conventional chemotherapy agents, suggesting a potential role as an adjuvant therapy .
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Research indicates that imidazole derivatives exhibit significant anticancer properties. The structural features of (4E)-2-(3,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1H-imidazol-5-one may contribute to its efficacy against various cancer cell lines.
- A study demonstrated that similar imidazole compounds showed cytotoxic effects on human cancer cell lines such as HCT116 and HepG2, suggesting that this compound could be a candidate for further anticancer drug development .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Synthetic Applications
- Organic Synthesis :
- Material Science :
Case Study 1: Anticancer Activity
A recent study focused on synthesizing derivatives of imidazole compounds similar to this compound. Results showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating strong potential for further development .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial activity of various imidazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The tested compounds demonstrated varying degrees of effectiveness, with some showing promise for future therapeutic applications .
Properties
IUPAC Name |
(5E)-2-(3,4-dimethoxyphenyl)-3-(2,4-dimethylphenyl)-5-[(2-methoxyphenyl)methylidene]imidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-17-10-12-22(18(2)14-17)29-26(20-11-13-24(32-4)25(16-20)33-5)28-21(27(29)30)15-19-8-6-7-9-23(19)31-3/h6-16H,1-5H3/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAMMFHDWJHJKF-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NC(=CC3=CC=CC=C3OC)C2=O)C4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=N/C(=C/C3=CC=CC=C3OC)/C2=O)C4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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